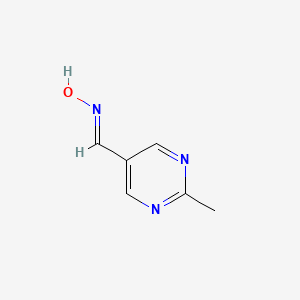
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime is a versatile chemical compound with intriguing properties that make it valuable in various scientific research fields.
Preparation Methods
The synthesis of 5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime typically involves the reaction of 2-methyl-5-pyrimidinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.
Materials Science: This compound is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime can be compared with other similar compounds, such as:
2-Pyridinecarboxaldehyde: This compound has a similar structure but lacks the oxime group, which affects its reactivity and applications.
4-Pyridinecarboxaldehyde: Another related compound with a different substitution pattern on the pyridine ring, leading to distinct chemical properties and uses.
2-Methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation: A more complex compound derived from pyridinecarboxaldehyde, used in coordination chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
(NE)-N-[(2-methylpyrimidin-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-7-2-6(3-8-5)4-9-10/h2-4,10H,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQUGHOUFGFTAF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
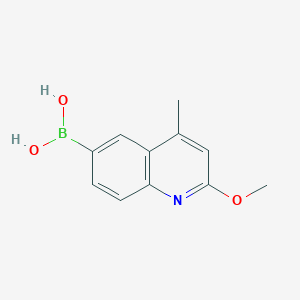
![N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2773782.png)
![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)
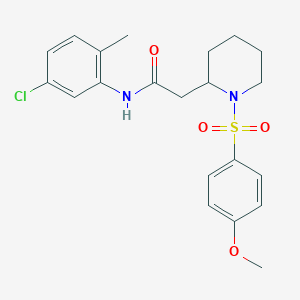
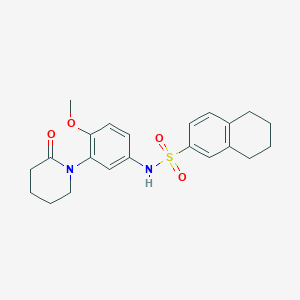
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)
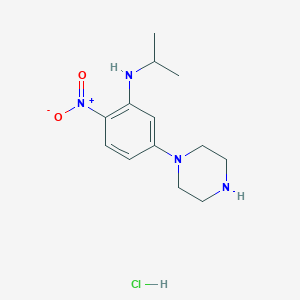
![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
![3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine](/img/structure/B2773803.png)
